Purity Level Comparison Across Commercial Suppliers of 4-Chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide
The commercially available purity of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide reaches ≥98% (HPLC) from certain vendors , compared with ≥95% minimum purity from other suppliers . This 3% absolute purity difference translates to a reduction in total impurities from ≤5% to ≤2%, which can be critical when the compound is used as a starting material in multi-step syntheses where impurities propagate or when it serves as a reference standard for biological assays.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | ≥98% (ChemScene, Cat. CS-0552764) |
| Comparator Or Baseline | ≥95% (AKSci, Cat. 7133CW) |
| Quantified Difference | ≥3 absolute percentage points (≤2% total impurities vs. ≤5%) |
| Conditions | HPLC analysis as reported in vendor certificates of analysis; specific column and mobile phase conditions not disclosed. |
Why This Matters
For synthetic chemistry and assay standardization, selecting the ≥98% purity lot can reduce side-product formation and improve inter-batch reproducibility, directly impacting the reliability of SAR data derived from this intermediate.
